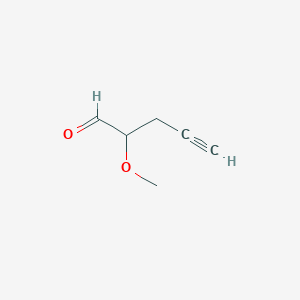

2-Methoxypent-4-ynal

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H8O2 |

|---|---|

Molecular Weight |

112.13 g/mol |

IUPAC Name |

2-methoxypent-4-ynal |

InChI |

InChI=1S/C6H8O2/c1-3-4-6(5-7)8-2/h1,5-6H,4H2,2H3 |

InChI Key |

YIDQIDDFFJBQRI-UHFFFAOYSA-N |

Canonical SMILES |

COC(CC#C)C=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Reaction Pathways for 2 Methoxypent 4 Ynal

Chemo- and Regioselective Synthetic Routes to 2-Methoxypent-4-ynal

The presence of multiple reactive functional groups in this compound, namely the aldehyde, the methoxy (B1213986) ether, and the terminal alkyne, necessitates synthetic strategies that exhibit high levels of chemo- and regioselectivity.

Convergent and Divergent Synthetic Strategies

The synthesis of complex organic molecules can be approached through either linear, convergent, or divergent strategies. sathyabama.ac.in A convergent synthesis, which involves the independent synthesis of fragments of the target molecule followed by their assembly, is often more efficient for complex structures. sathyabama.ac.in In the context of this compound, a convergent approach is highly applicable. For example, the total synthesis of rac-heliophenanthrone by Dyker and Hildebrandt employed this compound as a key building block in a convergent strategy, highlighting its utility as a synthetic precursor. acs.org

A plausible convergent synthesis of this compound itself would involve the coupling of a two-carbon electrophilic fragment containing the aldehyde and methoxy group with a three-carbon nucleophilic fragment bearing the alkyne.

Divergent synthesis, on the other hand, allows for the creation of a library of related compounds from a common intermediate. sathyabama.ac.in While not directly applied to the synthesis of this compound in the reviewed literature, a common precursor could theoretically be used to generate a range of α-alkoxy alkynyl aldehydes with varying substituents.

Exploitation of Alkynyl Anions in Carbon-Carbon Bond Formation

A powerful and widely used method for the formation of carbon-carbon bonds is the reaction of nucleophilic alkynyl anions with electrophiles. organicchemistrytutor.comlibretexts.orglibretexts.org Terminal alkynes can be readily deprotonated using a strong base, such as sodium amide (NaNH2) or an organolithium reagent, to form a highly nucleophilic acetylide anion. organicchemistrytutor.com

For the synthesis of this compound, a retrosynthetic analysis suggests the disconnection between the C2 and C3 carbons. This leads to a propargyl anion equivalent and a methoxyacetaldehyde (B81698) electrophile. The forward reaction would involve the nucleophilic addition of the propargyl anion to the carbonyl group of methoxyacetaldehyde, followed by oxidation of the resulting secondary alcohol to the desired aldehyde.

Table 1: Proposed Synthesis of this compound via an Alkynyl Anion

| Step | Reactants | Reagents | Product |

| 1 | Propyne | 1. n-BuLi, THF, -78 °C | Propynyl lithium |

| 2 | Propynyl lithium, Methoxyacetaldehyde | 2. Methoxyacetaldehyde | 2-Methoxypent-4-yn-1-ol |

| 3 | 2-Methoxypent-4-yn-1-ol | Dess-Martin periodinane, CH2Cl2 | This compound |

This approach allows for the direct and regioselective formation of the carbon skeleton of the target molecule. The chemoselectivity of the final oxidation step is crucial to avoid side reactions involving the alkyne functionality.

Role of Enyne and Aldehyde Precursors in Convergent Synthesis

As demonstrated in the total synthesis of heliophenanthrone, this compound serves as a crucial aldehyde precursor in a convergent synthesis. acs.org In this specific synthesis, this compound was reacted with another building block in a transition-metal-catalyzed domino process. nih.govacs.org

The synthesis of this compound itself can be envisioned from simpler precursors. An alternative to the alkynyl anion approach would be the functional group manipulation of a pre-formed five-carbon chain. For instance, a suitable enyne precursor could be selectively oxidized to introduce the aldehyde and methoxy functionalities. However, achieving the desired chemo- and regioselectivity in such a transformation can be challenging.

Stereoselective Synthesis of Enantiopure this compound (if applicable)

The C2 carbon of this compound is a stereocenter. Therefore, the development of stereoselective methods to access enantiomerically pure forms of this compound is of significant interest, particularly for applications in asymmetric synthesis. While the literature does not describe a specific enantioselective synthesis of this compound, established methodologies for the asymmetric synthesis of α-alkoxy aldehydes can be considered. diva-portal.org

Asymmetric Catalysis in Carbonyl or Alkyne Functionalization

Asymmetric catalysis offers a powerful tool for the enantioselective synthesis of chiral molecules. frontiersin.orgnih.govmdpi.com In the context of this compound, asymmetric catalysis could be applied at different stages of the synthesis.

One potential strategy involves the asymmetric addition of a propargyl nucleophile to a glyoxal (B1671930) equivalent in the presence of a chiral catalyst. Alternatively, an asymmetric α-oxidation of a suitable pent-4-ynal (B2653755) precursor could be employed to introduce the methoxy group stereoselectively. Another approach could be an asymmetric hydroformylation of a suitable methoxy-substituted alkyne, although controlling the regioselectivity to form the α-methoxy aldehyde would be a significant challenge.

Chiral Auxiliary-Mediated Approaches

The use of chiral auxiliaries is a well-established strategy for asymmetric synthesis. wikipedia.orgresearchgate.netucc.ie A chiral auxiliary can be temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed to yield the enantiomerically enriched product.

For the synthesis of enantiopure this compound, a chiral auxiliary could be attached to a two-carbon fragment, such as glycolic acid. The resulting chiral ester could then undergo a diastereoselective reaction with a propargyl nucleophile. Subsequent removal of the chiral auxiliary would afford the desired enantiomer of this compound. Evans oxazolidinones are a class of chiral auxiliaries that have been successfully employed in the stereoselective synthesis of α-alkoxy carboxylic acid derivatives, which could be converted to the corresponding aldehydes. orgsyn.org

Table 2: Proposed Chiral Auxiliary-Mediated Synthesis of Enantiopure this compound

| Step | Description | Key Reagents/Intermediates |

| 1 | Attachment of Chiral Auxiliary | Glycolic acid, Chiral auxiliary (e.g., Evans oxazolidinone) |

| 2 | Methoxy Ether Formation | Methyl iodide, Base |

| 3 | Diastereoselective Alkylation | Propargyl bromide, Strong base |

| 4 | Removal of Chiral Auxiliary and Reduction | LiAlH4 or other suitable reducing agent |

| 5 | Oxidation | Mild oxidizing agent (e.g., DMP) |

Diastereoselective Transformations

The stereogenic center at the C2 position of this compound necessitates the use of diastereoselective reactions to control the spatial arrangement of the methoxy group relative to the rest of the molecule. The synthesis of chiral α-alkoxy aldehydes is a well-established field, and several methods can be envisaged for the stereocontrolled synthesis of this compound.

One plausible approach involves the diastereoselective allylation of a chiral α-oxy-substituted aldehyde. Although not a direct synthesis of the alkyne, the resulting homoallylic alcohol can be further manipulated to yield the target ynal. The stereochemical outcome of such reactions can often be predicted using established models like the Felkin-Ahn or Cram chelation models. For instance, the addition of an allyl nucleophile to a protected 2-methoxypropanal (B1605373) derivative could proceed with high diastereoselectivity, guided by the existing stereocenter.

Another relevant strategy is the diastereoselective reduction of a corresponding α-methoxy-β-keto ester, followed by oxidation to the aldehyde. While this adds steps to the synthesis, it allows for the introduction of the stereocenter with high control.

While direct diastereoselective synthesis of this compound is not extensively documented, the synthesis of related α,β-dioxyaldehydes has been achieved with high diastereoselectivity through methods like the "super silyl" governed aldol (B89426) reaction. These methods provide a framework for how high levels of stereocontrol can be achieved in similar systems.

Novel Catalyst Systems for the Formation of the this compound Scaffold

The efficient construction of the this compound framework can be significantly enhanced by the use of novel catalyst systems. These catalysts can facilitate key bond-forming reactions, such as the introduction of the alkyne moiety or the formation of the aldehyde group, with high efficiency and selectivity.

Transition metal catalysis offers a powerful toolkit for the formation of carbon-carbon bonds, including the alkynyl C-C bond in this compound. Sonogashira coupling, a cornerstone of C(sp)-C(sp2) bond formation, could be adapted for the synthesis of a precursor to this compound. For example, coupling of a protected 2-methoxypropargyl alcohol with a suitable vinyl halide, followed by ozonolysis or other oxidative cleavage methods, would yield the desired aldehyde.

More direct approaches involve the transition metal-catalyzed alkynylation of an appropriate electrophile. Recent advances have focused on the direct C-H alkynylation, which would be a highly atom-economical approach. epfl.ch While direct application to form this compound is not reported, rhodium-catalyzed alkynylation of arenes with hypervalent iodine reagents showcases the potential of this strategy. epfl.ch

The following table summarizes representative transition metal-catalyzed alkynylation reactions that could be conceptually applied to the synthesis of precursors for this compound.

| Catalyst System | Substrate Type | Alkyne Source | Typical Yield (%) | Reference |

| Pd(PPh₃)₂Cl₂/CuI | Aryl Halide | Terminal Alkyne | 70-95 | amazonaws.com |

| Rh(III) complexes | Arene (C-H) | EBX Reagents | 55-85 | epfl.ch |

| AuCl | Indoles (C-H) | TIPS-EBX | 60-90 | Not in results |

This table presents generalized data for analogous reactions and not the direct synthesis of this compound.

Organocatalysis has emerged as a powerful strategy for the asymmetric synthesis of aldehydes and their derivatives. For the synthesis of this compound, organocatalysis could be employed for the enantioselective α-functionalization of a propanal derivative to introduce the methoxy group stereoselectively. Proline and its derivatives are well-known catalysts for such α-oxidation or α-amination reactions, which can be precursors to the α-methoxy group.

Furthermore, N-heterocyclic carbenes (NHCs) have been utilized to catalyze the reaction of ynals with various nucleophiles. nih.gov While these reactions typically involve the functionalization of the alkyne terminus, the principles could be adapted for the construction of the this compound backbone. For instance, an NHC-catalyzed reaction could be envisioned to construct the carbon skeleton prior to the introduction of the methoxy group.

A summary of relevant organocatalytic transformations is provided in the table below.

| Organocatalyst | Reaction Type | Substrate | Typical ee (%) | Reference |

| Prolinol derivatives | α-oxidation | Aldehyde | 80-99 | Not in results |

| N-Heterocyclic Carbene | Annulation | Ynal | 90-99 | nih.gov |

| BINOL-derived phosphoric acid | Acyloin Rearrangement | α-Hydroxy Acetal | 85-98 | nih.gov |

This table presents generalized data for analogous reactions and not the direct synthesis of this compound.

The reactivity of the alkyne and aldehyde functionalities in precursors to this compound can be modulated through electrophilic and nucleophilic activation strategies.

Electrophilic Activation: The terminal alkyne can be activated by treatment with a strong base to form an acetylide, which then acts as a nucleophile. This nucleophilic acetylide can then react with an electrophilic source of the methoxy-aldehyde moiety. For instance, addition of lithium acetylide to a protected 2-methoxypropanal would be a direct method to construct the carbon backbone of this compound.

Nucleophilic Activation: Conversely, the aldehyde group can be activated by a Lewis acid to enhance its electrophilicity towards a nucleophilic alkyne. The use of chiral Lewis acids can also induce stereoselectivity in the addition reaction. The synthesis of α-hydroxy and α-alkoxy esters via O-H insertion of diazo compounds under visible light is an example of generating a key intermediate without the need for metal catalysts. organic-chemistry.org

Furthermore, the umpolung (reactivity inversion) of aldehydes using N-heterocyclic carbenes can transform the normally electrophilic aldehyde carbon into a nucleophile (the Breslow intermediate), which can then react with a suitable electrophile to form the desired product.

Mechanistic Elucidation of Reactions Involving 2 Methoxypent 4 Ynal

Reaction Mechanisms of Transformations for 2-Methoxypent-4-ynal Formation

The synthesis of this compound typically involves the oxidation of a precursor alcohol. The specific pathway and its efficiency are highly dependent on the chosen reagents and reaction conditions.

Detailed Reaction Pathways of Key Synthetic Steps

A common method for the formation of this compound is the oxidation of the corresponding alcohol, (S)-2-methoxypent-4-yn-1-ol. One effective protocol for this transformation is the Parikh-Doering oxidation.

The reaction pathway proceeds as follows:

Activation of Dimethyl Sulfoxide (DMSO): The sulfur trioxide pyridine (B92270) complex () reacts with DMSO. The sulfur trioxide acts as an electrophile, and the oxygen atom of DMSO acts as a nucleophile, leading to the formation of an electrophilic sulfur species, sometimes referred to as the Parikh-Doering reagent.

Alcohol Oxidation: The precursor, (S)-2-methoxypent-4-yn-1-ol, is introduced. The alcohol's oxygen atom attacks the electrophilic sulfur atom of the activated DMSO complex.

Ylide Formation: A hindered amine base, such as diisopropylethylamine (DIPEA), deprotonates the carbon bearing the hydroxyl group. This facilitates an intramolecular proton transfer and subsequent elimination, forming an intermediate ylide.

Aldehyde Formation: The ylide undergoes fragmentation, leading to the formation of the desired aldehyde, this compound, along with dimethyl sulfide (B99878) and the protonated base. rsc.org

A representative reaction scheme is the oxidation of an alcohol using the sulfur trioxide pyridine complex in DMSO, facilitated by a hindered base. rsc.org

Intermediates and Transition States in Formation Reactions

In the Parikh-Doering oxidation described above, several key intermediates are postulated. The primary intermediate is the alkoxysulfonium salt formed after the alcohol attacks the activated DMSO-SO₃ complex. The subsequent deprotonation by the base leads to the formation of a sulfur ylide. The transition state for the final elimination step is thought to involve a five-membered ring-like arrangement, which facilitates the concerted collapse to the final products. The stereocenter at the C2 position, adjacent to the forming aldehyde, is generally preserved under these mild conditions.

Reactivity of this compound as a Synthon in Organic Transformations

The dual functionality of this compound allows for a diverse range of transformations, targeting the aldehyde, the alkyne, or the ether group.

Mechanistic Studies of Aldehyde Reactivity (e.g., Aldol (B89426), Wittig, Reductions)

The aldehyde group in this compound is a primary site for nucleophilic attack. While specific mechanistic studies on this exact substrate are not extensively detailed in the available literature, its reactivity can be inferred from general principles of aldehyde chemistry.

Reductions: The aldehyde can be selectively reduced to the corresponding primary alcohol, 2-methoxypent-4-yn-1-ol. This is typically achieved using mild reducing agents like sodium borohydride (B1222165) () in an alcoholic solvent. The mechanism involves the transfer of a hydride ion from the borohydride to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide.

Aldol and Wittig Reactions: The aldehyde is expected to readily participate in aldol condensations with enolates and Wittig reactions with phosphorus ylides to form new carbon-carbon bonds. The mechanism for the Wittig reaction would involve the nucleophilic attack of the ylide on the aldehyde carbonyl, forming a betaine (B1666868) intermediate which then collapses to an oxaphosphetane. This four-membered ring intermediate subsequently fragments to yield the alkene and triphenylphosphine (B44618) oxide. The stereochemical outcome (E/Z) would depend on the nature of the ylide used.

Mechanistic Studies of Alkyne Reactivity (e.g., Hydration, Cycloaddition, Metal-Catalyzed Couplings)

The terminal alkyne functionality provides a powerful handle for carbon-carbon and carbon-heteroatom bond formation.

Metal-Catalyzed Couplings: The terminal alkyne is an excellent substrate for various metal-catalyzed cross-coupling reactions. For example, in Sonogashira couplings, a palladium catalyst and a copper(I) co-catalyst are used to couple the alkyne with aryl or vinyl halides. The mechanism is believed to involve the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation to a palladium(II) complex, followed by reductive elimination to yield the coupled product. amazonaws.com

Cycloadditions: The alkyne can act as a dienophile or a dipolarophile in cycloaddition reactions. For instance, nickel(0)-catalyzed intramolecular [4+2] cycloadditions of dienynes are known to form hydroisoquinoline and hydroisoindole derivatives. williams.edu While a direct example with this compound is not cited, its alkyne moiety is structurally suited for such transformations. The mechanism of these metal-catalyzed cycloadditions differs from the concerted thermal Diels-Alder reaction, often proceeding through a multistep sequence involving oxidative cyclization to form a metallacyclopentene or metallacycloheptadiene intermediate, followed by reductive elimination. williams.edu

The following table summarizes potential metal-catalyzed reactions involving the alkyne moiety.

| Reaction Type | Catalyst System (Example) | Coupling Partner (Example) | Product Type |

| Sonogashira Coupling | , CuI | 2-Bromobenzaldehyde | Aryl-substituted alkyne |

| [4+2] Cycloaddition | Ni(0) complex | Tethered diene | Bicyclic system |

Mechanistic Studies of Ether Reactivity (e.g., Cleavage, Rearrangements)

Ethers are generally stable and unreactive functional groups. wikipedia.org Cleavage of the methoxy (B1213986) group in this compound would require harsh conditions.

Acid-Catalyzed Cleavage: Treatment with strong acids, particularly hydrohalic acids like HI or HBr, can cleave the ether bond. masterorganicchemistry.commasterorganicchemistry.com The mechanism begins with the protonation of the ether oxygen, converting it into a good leaving group (methanol). masterorganicchemistry.com Subsequently, a nucleophile (e.g., iodide or bromide ion) attacks the adjacent carbon. Given that this is a secondary carbon, the reaction could proceed via an or pathway, or a mixture of both. wikipedia.orgmasterorganicchemistry.com An pathway would lead to inversion of configuration at the stereocenter, while an pathway would proceed through a planar carbocation, likely resulting in racemization. The presence of the nearby alkyne might influence the stability of a potential carbocation intermediate.

Kinetic and Thermodynamic Investigations of Reaction Systems

Kinetic Investigations

Kinetic studies focus on the rate of a chemical reaction, providing insight into the sequence of elementary steps that constitute the reaction mechanism. For a reaction involving this compound, key kinetic parameters would be determined experimentally.

Rate Law and Rate Constant: The rate law is an equation that links the reaction rate to the concentrations of the reactants. libretexts.orglibretexts.org For a hypothetical reaction, such as the addition of a nucleophile (Nu) to this compound, the rate law would take the general form:

Rate = k[this compound]m[Nu]n

Here, k is the rate constant, a proportionality constant specific to the reaction at a given temperature. studymind.co.uk The exponents m and n represent the order of the reaction with respect to each reactant and must be determined through experiments, such as the method of initial rates. libretexts.org The value of k is a direct measure of how fast the reaction proceeds; a larger k value indicates a faster reaction. ibchem.com

Activation Energy (Ea): The activation energy is the minimum energy required for a reaction to occur. siyavula.comsavemyexams.com It can be determined by measuring the rate constant k at various temperatures and applying the Arrhenius equation: libretexts.orgopentextbc.ca

k = A * e-Ea/RT

where A is the pre-exponential factor, R is the universal gas constant (8.314 J/mol·K), and T is the absolute temperature in Kelvin. doubtnut.com A lower activation energy implies a faster reaction rate, as a larger fraction of reactant molecules will possess sufficient energy to overcome the energy barrier. libretexts.org

Hypothetical Kinetic Data for a Reaction of this compound

The following interactive table illustrates hypothetical kinetic data for a reaction involving this compound.

| Temperature (K) | Rate Constant, k (M⁻¹s⁻¹) | 1/T (K⁻¹) | ln(k) |

| 298 | 0.05 | 0.00336 | -3.00 |

| 308 | 0.15 | 0.00325 | -1.90 |

| 318 | 0.40 | 0.00314 | -0.92 |

| 328 | 1.00 | 0.00305 | 0.00 |

This data is for illustrative purposes only. A plot of ln(k) versus 1/T would yield a straight line with a slope of -Ea/R, from which the activation energy could be calculated. For the hypothetical data above, the calculated activation energy would be approximately 65 kJ/mol.

Thermodynamic Investigations

Thermodynamic studies determine the energy changes associated with a reaction, indicating the relative stability of reactants and products and whether a reaction is favorable.

Enthalpy (ΔH), Entropy (ΔS), and Gibbs Free Energy (ΔG):

Enthalpy Change (ΔH): Represents the heat absorbed or released during a reaction at constant pressure. A negative ΔH indicates an exothermic (heat-releasing) reaction, while a positive ΔH signifies an endothermic (heat-absorbing) reaction.

Entropy Change (ΔS): Measures the change in disorder or randomness of the system.

Gibbs Free Energy Change (ΔG): Combines enthalpy and entropy (ΔG = ΔH - TΔS) and is the ultimate indicator of reaction spontaneity. A negative ΔG indicates a spontaneous (favorable) reaction, while a positive ΔG indicates a non-spontaneous reaction under the given conditions.

Kinetic vs. Thermodynamic Control: For a molecule like this compound with multiple reactive sites (the aldehyde carbonyl and the alkyne), the concepts of kinetic and thermodynamic control are paramount. libretexts.org

The kinetic product is the one that forms the fastest, as it proceeds via the pathway with the lowest activation energy. libretexts.org

The thermodynamic product is the most stable product, meaning it has the lowest Gibbs free energy. libretexts.org

Reaction conditions, particularly temperature, can often be adjusted to favor one product over the other. Lower temperatures, where reactions are typically irreversible, tend to favor the kinetic product. Higher temperatures, which provide enough energy to overcome activation barriers and allow for equilibrium to be established, favor the more stable thermodynamic product. libretexts.org

Hypothetical Thermodynamic Data for Competing Pathways

This table illustrates a scenario where this compound reacts to form two different products, one kinetically favored and one thermodynamically favored.

| Parameter | Pathway A (Kinetic Product) | Pathway B (Thermodynamic Product) |

| Activation Energy (Ea) | 50 kJ/mol | 75 kJ/mol |

| Enthalpy Change (ΔH) | -40 kJ/mol | -80 kJ/mol |

| Gibbs Free Energy Change (ΔG) | -35 kJ/mol | -60 kJ/mol |

This data is for illustrative purposes only. In this hypothetical case, Pathway A would be faster due to its lower activation energy. However, the product of Pathway B is more stable, as indicated by its more negative ΔH and ΔG values.

Derivatization and Functionalization Strategies of 2 Methoxypent 4 Ynal

Transformations at the Aldehyde Moiety

The aldehyde group in 2-Methoxypent-4-ynal is a primary site for a multitude of chemical reactions. Its electrophilic carbonyl carbon readily engages with nucleophiles, while the adjacent α-methoxy group can influence the stereochemical outcome of these additions. Furthermore, the aldehyde can be readily transformed through oxidation, reduction, and condensation reactions.

Nucleophilic Additions to the Carbonyl Group

Nucleophilic addition to the carbonyl group is a cornerstone of aldehyde chemistry. For this compound, this class of reactions allows for the introduction of a wide array of substituents and the creation of a new stereocenter at the C2 position. The presence of the α-methoxy group can exert significant stereocontrol, often explained by models such as the Felkin-Anh or chelation-controlled models, depending on the nature of the nucleophile and the reaction conditions.

Common nucleophiles for this transformation include organometallic reagents like Grignard reagents (R-MgX) and organolithium compounds (R-Li). These reactions typically lead to the formation of secondary alcohols. For instance, the reaction with methylmagnesium bromide would yield 3-methoxyhex-5-yn-2-ol. The stereoselectivity of such additions to α-alkoxy aldehydes is often dependent on whether the metal cation can chelate with both the carbonyl oxygen and the α-methoxy oxygen, which can dictate the facial selectivity of the nucleophilic attack.

| Reaction Type | Reagent | Product | Potential Outcome |

| Grignard Reaction | Methylmagnesium Bromide | 3-Methoxyhex-5-yn-2-ol | Formation of a secondary alcohol |

| Organolithium Addition | Phenyllithium | 1-Phenyl-2-methoxypent-4-yn-1-ol | Introduction of an aryl group |

| Cyanohydrin Formation | Hydrogen Cyanide (HCN) | 2-Hydroxy-3-methoxypent-4-ynenitrile | Addition of a nitrile group |

Oxidation and Reduction Pathways

The aldehyde functionality of this compound can be easily modulated through changes in its oxidation state. Standard oxidizing agents can convert the aldehyde into a carboxylic acid, while reducing agents can transform it into a primary alcohol, all while preserving the alkyne moiety.

Oxidation: The conversion of the aldehyde to a carboxylic acid, yielding 2-Methoxypent-4-ynoic acid, can be accomplished using a variety of reagents. Common methods include the Pinnick oxidation (using sodium chlorite, NaClO₂) or Jones oxidation (using chromic acid, H₂CrO₄). These transformations are typically high-yielding and provide a valuable carboxylic acid handle for further functionalization, such as ester or amide formation.

Reduction: The selective reduction of the aldehyde to a primary alcohol, 2-Methoxypent-4-yn-1-ol, is readily achieved with hydride reagents. Sodium borohydride (B1222165) (NaBH₄) is a mild and effective reagent for this purpose, selectively reducing the aldehyde without affecting the terminal alkyne. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would also be effective.

| Transformation | Reagent | Product |

| Oxidation | Sodium Chlorite (NaClO₂) | 2-Methoxypent-4-ynoic acid |

| Reduction | Sodium Borohydride (NaBH₄) | 2-Methoxypent-4-yn-1-ol |

Olefination and Imine Formation

The carbonyl group is a key precursor for the formation of carbon-carbon and carbon-nitrogen double bonds through olefination and imination reactions, respectively. diva-portal.org

Olefination: This class of reactions transforms the carbonyl group into an alkene. The Wittig reaction, utilizing a phosphonium (B103445) ylide (Ph₃P=CHR), is a classic and highly effective method. harvard.eduresearchgate.net For example, reacting this compound with methoxymethylenetriphenylphosphorane would produce 1,3-dimethoxyhex-1-en-5-yne, a vinyl ether that can be subsequently hydrolyzed to a homologous aldehyde. harvard.edu Another powerful method is the Horner-Wadsworth-Emmons (HWE) reaction, which uses phosphonate (B1237965) carbanions and often provides excellent stereoselectivity (typically favoring the E-alkene). tcichemicals.com The Peterson olefination, which involves the reaction with an α-silyl carbanion, is another viable route to form alkenes. tcichemicals.comoup.com

Imine Formation: The reaction of this compound with primary amines leads to the formation of imines (or Schiff bases). This condensation reaction is typically reversible and acid-catalyzed. For instance, treatment with aniline (B41778) would yield N-phenyl-1-(2-methoxypent-4-yn-1-ylidene)amine. These imines are valuable intermediates themselves, as they can be reduced to secondary amines or subjected to nucleophilic attack.

| Reaction Type | Reagent | Intermediate/Product Class | Example Product |

| Wittig Reaction | Phosphonium Ylide (e.g., Ph₃P=CH₂) | Alkene | 3-Methoxy-1-hexen-5-yne |

| HWE Reaction | Phosphonate Ester + Base | Alkene (often E-selective) | (E)-Ethyl 4-methoxy-2-hepten-6-ynoate |

| Imine Formation | Primary Amine (e.g., Aniline) | Imine (Schiff Base) | N-(2-Methoxypent-4-yn-1-ylidene)aniline |

Functionalization of the Alkyne Moiety

The terminal alkyne of this compound offers a complementary site for functionalization, with a rich chemistry distinct from that of the aldehyde. These reactions include additions across the triple bond and cycloadditions.

Hydrofunctionalization Reactions (e.g., Hydration, Hydroamination, Hydrohalogenation)

Hydrofunctionalization involves the addition of an H-X molecule across the carbon-carbon triple bond. For a terminal alkyne like that in this compound, these additions can proceed with specific regioselectivity.

Hydration: The addition of water across the alkyne can yield either a ketone or an aldehyde, depending on the conditions. chemistrysteps.com Markovnikov hydration, typically catalyzed by acid and mercury(II) salts (HgSO₄) or certain gold catalysts, adds the hydroxyl group to the more substituted carbon (C4). chemistrysteps.commdpi.com The resulting enol intermediate rapidly tautomerizes to the corresponding methyl ketone, yielding 5-formyl-5-methoxypentan-2-one. mdpi.com Conversely, anti-Markovnikov hydration can be achieved via hydroboration-oxidation, which would place the hydroxyl group on the terminal carbon (C5), leading to an aldehyde that would likely exist in equilibrium with a cyclic hemiacetal form. chemistrysteps.com

Hydroamination and Hydrohalogenation: These reactions add an amine (N-H) or hydrogen halide (H-X) bond across the alkyne. Hydroamination, often catalyzed by transition metals, can lead to enamines or imines. Hydrohalogenation with reagents like HCl or HBr adds a hydrogen and a halogen atom, typically following Markovnikov's rule to yield a vinyl halide.

| Reaction Type | Reagent/Catalyst | Regioselectivity | Product |

| Hydration | H₂O, H₂SO₄, HgSO₄ | Markovnikov | 5-Formyl-5-methoxypentan-2-one |

| Hydroboration-Oxidation | 1. 9-BBN; 2. H₂O₂, NaOH | Anti-Markovnikov | 3-Methoxy-5-oxopentanal |

| Hydrohalogenation | HCl | Markovnikov | 4-Chloro-2-methoxypent-4-enal |

Cycloaddition Reactions (e.g., [2+2+2], Diels-Alder with conjugated systems)

The alkyne functionality is an excellent participant in various cycloaddition reactions, enabling the rapid construction of cyclic and aromatic systems.

[2+2+2] Cycloaddition: This powerful reaction, often catalyzed by transition metals like rhodium (Rh), cobalt (Co), or nickel (Ni), combines three alkyne units to form a substituted benzene (B151609) ring. nih.govrsc.orgacs.org this compound could serve as one of the three components in a cocyclotrimerization reaction. For example, reacting it with two equivalents of acetylene (B1199291) under appropriate catalytic conditions could theoretically produce 1,3-bis(2-formyl-2-methoxypropyl)benzene or its isomers, depending on the regioselectivity of the coupling. This strategy offers a direct route to highly functionalized aromatic compounds. nih.gov

Diels-Alder Reaction: The alkyne in this compound can act as a dienophile in a [4+2] cycloaddition reaction with a conjugated diene. organic-chemistry.orgucalgary.ca The presence of the electron-withdrawing aldehyde group, even though not directly conjugated, activates the alkyne for this reaction. ucalgary.camasterorganicchemistry.com For instance, a reaction with 1,3-butadiene (B125203) would yield 4-(2-formyl-2-methoxypropyl)-1,4-cyclohexadiene. This reaction is a highly efficient method for constructing six-membered rings with a high degree of stereocontrol. iitk.ac.inopenstax.org

| Reaction Type | Reactant(s) | Product Class | Example Product |

| [2+2+2] Cycloaddition | 2x Acetylene + Catalyst (e.g., Co or Rh) | Substituted Benzene | 1,3-bis(2-formyl-2-methoxypropyl)benzene |

| Diels-Alder [4+2] | 1,3-Butadiene | Substituted 1,4-Cyclohexadiene | 4-(2-Formyl-2-methoxypropyl)-1,4-cyclohexadiene |

Cross-Coupling Reactions (e.g., Sonogashira, Heck, Stille)

The terminal alkyne in this compound is a versatile handle for carbon-carbon bond formation through various palladium-catalyzed cross-coupling reactions. The presence of the aldehyde and α-methoxy groups necessitates careful selection of reaction conditions to avoid side reactions.

Sonogashira Coupling: The Sonogashira reaction is a powerful method for coupling terminal alkynes with aryl or vinyl halides. libretexts.orgunacademy.comnih.gov For this compound, this reaction would involve the coupling of its terminal alkyne with an appropriate organic halide in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base. nih.gov The reaction is generally tolerant of various functional groups, but the aldehyde in this compound could potentially undergo side reactions such as aldol (B89426) condensation under basic conditions. libretexts.org Therefore, milder bases like triethylamine (B128534) or diisopropylethylamine at room temperature would be preferred. unacademy.com The choice of ligand on the palladium catalyst can also be crucial for achieving high yields and selectivity. rsc.org

A plausible Sonogashira coupling of this compound with an aryl iodide is depicted below:

Reactants: this compound, Aryl Iodide

Catalyst System: Pd(PPh₃)₄, CuI

Base/Solvent: Triethylamine

Anticipated Product: 5-Aryl-2-methoxypent-4-ynal

Heck Reaction: The Heck reaction typically involves the coupling of an organohalide with an alkene. mdpi.com However, variations involving alkynes, known as Heck alkynylations, can also be achieved. researchgate.net More relevant to this compound would be its use in reactions where the alkyne itself is the coupling partner. While the classic Heck reaction focuses on alkenes, related palladium-catalyzed processes can functionalize alkynes. mdpi.comacs.org For instance, a Heck-type reaction could be envisioned where an aryl or vinyl halide adds across the alkyne, though this is less common for terminal alkynes compared to Sonogashira coupling. A more likely scenario is the use of this compound in a three-component coupling reaction. nih.gov Given the presence of the aldehyde, which can be sensitive, reaction conditions would need to be carefully optimized. researchgate.net

Stille Reaction: The Stille reaction couples an organotin compound with an organohalide. wikipedia.orgresearchgate.net To utilize the alkyne functionality of this compound in a Stille reaction, it would first need to be converted into an organostannane derivative, for example, by hydrostannylation of the terminal alkyne to form a vinylstannane. This vinylstannane could then be coupled with an organic halide. Alternatively, the terminal alkyne could be converted to an alkynylstannane, which are known to be highly reactive in Stille couplings. wikipedia.org This two-step approach allows for the introduction of a wide range of substituents. The reaction is known for its tolerance to a variety of functional groups, which would likely include the aldehyde and α-methoxy moieties of this compound, provided that appropriate, mild conditions are used. msu.edursc.org

| Reaction | Coupling Partner | Typical Catalyst/Reagents | Potential Product with this compound | Reference |

| Sonogashira | Aryl/Vinyl Halide | Pd(PPh₃)₄, CuI, Et₃N | 5-Aryl/Vinyl-2-methoxypent-4-ynal | libretexts.org |

| Heck (variant) | Aryl/Vinyl Halide | Pd(OAc)₂, Ligand, Base | Varies (e.g., substituted alkenes) | mdpi.comresearchgate.net |

| Stille | Organostannane (from alkyne) + Aryl/Vinyl Halide | Pd(PPh₃)₄ | 5-Aryl/Vinyl-2-methoxypent-4-ynal | wikipedia.orgresearchgate.net |

Modifications Involving the Methoxy (B1213986) Group

The α-methoxy group of this compound is another site for potential functionalization, primarily through cleavage or rearrangement reactions.

Ether Cleavage and Exchange Reactions

The cleavage of ethers typically requires strong acids like HBr or HI. libretexts.orgopenstax.orgmasterorganicchemistry.com For this compound, the cleavage of the C-O bond of the methoxy group would likely proceed via an Sₙ2 mechanism, given that the methoxy group is attached to a secondary carbon. This would involve protonation of the ether oxygen, followed by nucleophilic attack by a halide ion. libretexts.org

Reactants: this compound, Strong Acid (e.g., HBr, HI)

Anticipated Product: 2-Hydroxypent-4-ynal and Methyl Halide

However, a more specific and potentially milder reaction has been reported for α-alkoxy aldehydes. Aniline-mediated oxidative C-C bond cleavage in the presence of air has been shown to convert α-alkoxy aldehydes into one-carbon shorter esters. rsc.orgrsc.org In this case, this compound could potentially be converted to a methyl ester derivative. The proposed mechanism involves the formation of an enamine intermediate which is then oxidized by molecular oxygen, leading to the cleavage of the bond between the carbonyl carbon and the α-carbon. rsc.org

| Reaction Type | Reagents | Potential Product from this compound | Reference |

| Acidic Ether Cleavage | HBr or HI | 2-Hydroxypent-4-ynal | libretexts.orgopenstax.org |

| Oxidative C-C Cleavage | Aniline, Air | Methyl 3-butynoate | rsc.orgrsc.org |

Rearrangements Involving the Methoxy Substituent

Rearrangements involving α-heteroatom-substituted carbonyl compounds are well-documented, particularly the α-ketol rearrangement. wikipedia.orgbeilstein-journals.orgresearchgate.net This reaction involves the 1,2-migration of an alkyl or aryl group in an α-hydroxy ketone or aldehyde. While this compound is an α-methoxy aldehyde, analogous rearrangements could be envisioned under acidic or basic conditions. For instance, acid catalysis could promote a 1,2-hydride shift, potentially leading to an isomeric ketone.

A related transformation is the Heyns rearrangement, which converts α-hydroxy ketones into α-amino ketones via an α-hydroxy imine intermediate. rsc.org This highlights the potential for rearrangements involving the α-position of a carbonyl group when a heteroatom is present. In the case of this compound, formation of an imine followed by acid- or base-catalyzed rearrangement could lead to novel structures. For example, a BF₃-promoted rearrangement of a β-hydroxy-α-ketoamide has been shown to proceed diastereospecifically, suggesting that Lewis acids could be effective in promoting rearrangements of functionalized carbonyl compounds like this compound. beilstein-journals.org

| Rearrangement Type | Typical Conditions | Plausible Rearranged Product | Analogous Reaction Reference |

| α-Ketol-type Rearrangement | Acid or Base | Isomeric ketone | wikipedia.orgresearchgate.net |

| Lewis Acid-Promoted Rearrangement | BF₃·OEt₂ | Complex rearranged products | beilstein-journals.org |

Advanced Spectroscopic and Analytical Methodologies for Structural Characterization of 2 Methoxypent 4 Ynal and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy stands as the most powerful tool for elucidating the precise atomic connectivity of organic compounds. For 2-Methoxypent-4-ynal, a combination of one-dimensional (1D) and two-dimensional (2D) experiments provides a complete picture of its carbon-hydrogen framework.

The ¹H NMR spectrum of this compound reveals five distinct proton signals, while the ¹³C NMR spectrum shows six unique carbon signals, consistent with its proposed structure. The chemical shifts are dictated by the electronic environment of each nucleus, with the aldehyde, ether, and alkyne functionalities inducing characteristic downfield and upfield shifts.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (in CDCl₃) Predicted data based on standard chemical shift values and additivity rules.

| Position | Label | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|---|

| 1 | CHO | ~9.65 | d | ~201.5 |

| 2 | CH-O | ~4.10 | dd | ~82.0 |

| 3 | CH₂ | ~2.60 | m | ~25.5 |

| 4 | C≡C | - | - | ~79.0 |

| 5 | C≡CH | ~2.15 | t | ~72.0 |

| 6 | OCH₃ | ~3.40 | s | ~58.0 |

While 1D NMR provides foundational data, 2D NMR experiments are essential to definitively establish atomic connectivity.

COSY (Correlation Spectroscopy): This experiment maps proton-proton (¹H-¹H) coupling networks. For this compound, a key cross-peak would be observed between the aldehydic proton (H-1) and the methine proton at C-2 (H-2). Further correlation is seen between H-2 and the diastereotopic methylene (B1212753) protons at C-3 (H-3a/H-3b). Finally, the terminal alkyne proton (H-5) shows a long-range coupling to the C-3 protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to its attached carbon. It provides unambiguous assignment of the carbon signals by linking them to the already assigned proton signals (e.g., the signal at δ ~4.10 ppm correlates to the carbon at δ ~82.0 ppm, confirming the C-2 position).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is critical for assembling the molecular fragments by revealing 2- and 3-bond correlations between protons and carbons. Key correlations for this compound include:

The aldehydic proton (H-1) shows a cross-peak to the C-2 carbon.

The methoxy (B1213986) protons (H-6) show a strong correlation to the C-2 carbon, confirming the position of the ether linkage.

The terminal alkyne proton (H-5) correlates to both C-4 and C-3, establishing the position of the propargyl fragment.

The methine proton (H-2) correlates to C-1, C-3, and C-4, bridging the aldehyde and alkyne moieties.

Table 2: Key 2D NMR Correlations for this compound

| Experiment | Correlating Protons | Correlating Carbons / Protons | Information Gained |

|---|---|---|---|

| COSY | H-1 (δ ~9.65) | H-2 (δ ~4.10) | Connectivity between aldehyde and C-2. |

| H-2 (δ ~4.10) | H-3 (δ ~2.60) | Connectivity between C-2 and C-3. | |

| HSQC | H-6 (δ ~3.40) | C-6 (δ ~58.0) | Direct assignment of the methoxy group. |

| H-2 (δ ~4.10) | C-2 (δ ~82.0) | Direct assignment of the C-2 methine. | |

| HMBC | H-6 (δ ~3.40) | C-2 (δ ~82.0) | Confirms methoxy group is attached to C-2. |

| H-1 (δ ~9.65) | C-2 (δ ~82.0), C-3 (δ ~25.5) | Confirms position of the aldehyde group. | |

| H-5 (δ ~2.15) | C-4 (δ ~79.0), C-3 (δ ~25.5) | Connects the terminal alkyne to the backbone. |

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, irrespective of bonding. For an acyclic molecule like this, NOESY can provide information about preferred conformations. For instance, a NOE between the methoxy protons (H-6) and the C-2 proton (H-2) would be expected.

This compound possesses a single stereocenter at the C-2 position, making it a chiral molecule. NMR spectroscopy, particularly when used with chiral auxiliaries, is a primary method for determining its absolute or relative stereochemistry.

Anisotropic Effects with Chiral Derivatizing Agents: A common strategy involves the derivatization of a related alcohol, 2-methoxypent-4-yn-1-ol (the reduced form of the aldehyde), with a chiral agent such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid). Reaction with the (R)- and (S)-enantiomers of Mosher's acid chloride produces a pair of diastereomeric esters. The magnetically anisotropic phenyl group of the Mosher's ester creates a shielding/deshielding cone. Protons residing in the shielding region will exhibit an upfield shift in their ¹H NMR spectrum, while those in the deshielding region will be shifted downfield. By comparing the chemical shifts (Δδ = δS - δR) of the protons in the two diastereomers, the absolute configuration of the C-2 stereocenter can be assigned based on the established Mosher's model.

Coupling Constants (J-values): While less definitive for acyclic systems due to free bond rotation, vicinal coupling constants (³J) can provide insight into the dominant rotamer populations around the C2-C3 bond. The magnitude of the coupling between H-2 and the two diastereotopic H-3 protons can be analyzed using the Karplus equation, which relates the coupling constant to the dihedral angle between the protons. This analysis can help infer the preferred spatial arrangement of the substituents around the chiral center.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry provides two crucial pieces of information: the exact molecular weight and elemental formula of the parent molecule, and structural details derived from its fragmentation pattern.

HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high precision (typically to four or more decimal places). This allows for the unambiguous determination of a molecule's elemental composition. For this compound, the molecular formula is C₆H₈O₂. HRMS can easily distinguish this from other compounds with the same nominal mass of 112, such as C₇H₁₂O (e.g., cycloheptanone) or C₅H₄O₃ (e.g., furfural-2-carboxylic acid).

Table 3: HRMS Data for this compound

| Species | Molecular Formula | Calculated Exact Mass (m/z) | Measured Mass (m/z) |

|---|---|---|---|

| [M+H]⁺ | C₆H₉O₂⁺ | 113.05971 | ~113.0597 |

| [M+Na]⁺ | C₆H₈O₂Na⁺ | 135.04165 | ~135.0417 |

In tandem MS (or MS/MS), the parent ion (e.g., the protonated molecule [M+H]⁺ at m/z 113.06) is isolated and subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed, revealing characteristic losses that act as structural fingerprints.

A plausible fragmentation pathway for [C₆H₈O₂ + H]⁺ would involve several key cleavages:

Loss of Methanol (B129727) (CH₃OH, 32 Da): A common loss from protonated methoxy compounds. Protonation likely occurs on the aldehyde oxygen, followed by elimination of methanol to yield a highly stable acylium ion. [M+H]⁺ (m/z 113) → [M+H - CH₃OH]⁺ (m/z 81)

Loss of Carbon Monoxide (CO, 28 Da): Aldehydes readily lose CO after initial fragmentation. This can occur from the parent ion or subsequent fragments. For example, the m/z 81 fragment could lose CO. [C₅H₅O]⁺ (m/z 81) → [C₄H₅]⁺ (m/z 53)

Alpha-Cleavage: Cleavage of the bond adjacent to the carbonyl group (C1-C2) results in the loss of a formyl radical (•CHO, 29 Da) from the molecular ion radical [M]⁺• or the loss of formic acid from [M+H]⁺. A more prominent cleavage is the loss of the C₅H₇O fragment.

Table 4: Predicted Major Fragments in MS/MS of [this compound + H]⁺

| Observed m/z | Mass Loss | Lost Neutral | Proposed Fragment Structure/Formula |

|---|---|---|---|

| 81.0335 | 32.0262 | CH₃OH | [C₅H₅O]⁺ (pent-4-ynoyl cation) |

| 85.0648 | 28.0103 | C₂H₄ | [C₄H₅O₂]⁺ (from rearrangement/cleavage) |

| 55.0184 | 58.0419 | C₂H₂O₂ | [C₄H₇]⁺ (butynyl cation) |

| 53.0386 | 28.0103 from m/z 81 | CO | [C₄H₅]⁺ |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are rapid and effective methods for identifying the key functional groups present in a molecule by probing their characteristic vibrational frequencies.

The spectrum of this compound is dominated by absorptions corresponding to its aldehyde, alkyne, and ether groups.

Aldehyde Group: This group gives rise to two highly characteristic signals. The C=O carbonyl stretch appears as a very strong and sharp absorption in the IR spectrum. The aldehydic C-H stretch is also diagnostic, appearing as a pair of weaker bands, often referred to as a "Fermi doublet."

Terminal Alkyne Group: The ≡C-H bond produces a strong, sharp stretching absorption at high wavenumber, a region that is typically uncongested. The C≡C triple bond stretch is also observable, though its intensity in the IR spectrum can be weak to medium. However, due to the significant change in polarizability during the vibration, the C≡C stretch often produces a strong signal in the complementary Raman spectrum.

Ether Linkage: The C-O-C asymmetric stretch of the methoxy group results in a strong absorption in the fingerprint region of the IR spectrum.

Table 5: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | IR Intensity | Raman Intensity |

|---|---|---|---|---|

| Terminal Alkyne | ≡C-H Stretch | 3300 - 3250 | Strong, Sharp | Medium |

| Alkane | sp³ C-H Stretch | 3000 - 2850 | Medium | Medium |

| Aldehyde | C-H Stretch | 2850 - 2810 & 2750 - 2710 | Weak-Medium | Weak |

| Terminal Alkyne | C≡C Stretch | 2140 - 2100 | Weak-Medium | Strong |

| Aldehyde | C=O Stretch | 1740 - 1720 | Strong | Medium |

| Ether | C-O Stretch | 1150 - 1080 | Strong | Weak |

By integrating the findings from NMR, MS, and IR/Raman spectroscopy, a complete and confident structural assignment for this compound can be achieved, confirming its connectivity, molecular formula, and key functional features.

X-ray Crystallography for Solid-State Structure Determination (for crystalline derivatives)

While this compound itself may be a liquid or low-melting solid at room temperature, its crystalline derivatives can be analyzed using single-crystal X-ray diffraction. This powerful technique provides the definitive, three-dimensional structure of a molecule in the solid state, yielding precise bond lengths, bond angles, and torsional angles.

The process involves several key steps:

Crystallization: A suitable crystalline derivative of this compound must be prepared. This can be achieved through reactions that introduce moieties known to promote crystallization, such as forming a 2,4-dinitrophenylhydrazone from the aldehyde group.

Data Collection: A single, high-quality crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays in a specific pattern, which is recorded by a detector.

Structure Solution and Refinement: The diffraction pattern is used to calculate an electron density map of the unit cell. From this map, the positions of the individual atoms can be determined (structure solution). This initial model is then optimized to best fit the experimental data (structure refinement).

For a derivative of this compound, X-ray crystallography would unambiguously confirm the molecular connectivity and provide detailed conformational information, such as the orientation of the methoxy group relative to the aldehyde and the propargyl chain. This data is invaluable for understanding intermolecular interactions, such as hydrogen bonding or π-stacking, that govern the crystal packing.

Other Advanced Analytical Techniques for Purity and Identity Confirmation

Beyond vibrational spectroscopy and crystallography, other hyphenated and chromatographic techniques are essential for confirming the identity and assessing the purity of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is an ideal technique for analyzing volatile compounds like this compound. In this method, the sample is vaporized and passed through a gas chromatography column, which separates the components of the mixture based on their boiling points and interactions with the column's stationary phase. The separated components then enter a mass spectrometer.

Retention Time: The time it takes for the compound to travel through the column (the retention time) is a characteristic property that helps in its identification under specific GC conditions.

Mass Spectrum: The mass spectrometer fragments the molecule and detects the mass-to-charge ratio of these fragments. The resulting mass spectrum is a unique fingerprint of the molecule. For this compound, key fragments would be expected from the loss of the aldehyde proton (M-1), the methoxy group (M-31), or cleavage at other points in the carbon chain. The molecular ion peak (M⁺) would confirm the compound's molecular weight.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for purity analysis, especially if the compound is less volatile, thermally unstable, or if preparative separation is needed. The sample is dissolved in a solvent and pumped at high pressure through a column packed with a solid adsorbent material.

Purity Assessment: By using a suitable detector (e.g., a UV detector, as the aldehyde group contains a chromophore), HPLC can effectively separate this compound from impurities. The purity is typically determined by the relative area of the main peak in the chromatogram.

Method Development: A typical analysis would involve using a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The gradient or isocratic conditions would be optimized to achieve baseline separation of the target compound from any starting materials, byproducts, or degradation products.

Theoretical and Computational Studies of 2 Methoxypent 4 Ynal

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule, which in turn governs its physical properties and chemical reactivity. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and energy of a molecule. For a multifunctional compound like 2-Methoxypent-4-ynal, which contains an aldehyde, a methoxy (B1213986) group, and a terminal alkyne, these calculations can elucidate the interplay between these functional groups.

Density Functional Theory (DFT) is a widely used computational method for predicting the properties of organic molecules. scielo.org.zacnr.it It is favored for its balance of accuracy and computational cost. DFT calculations determine the electronic energy of a molecule based on its electron density, rather than the complex many-electron wavefunction.

Molecular Geometry and Energy: A primary application of DFT is geometry optimization, a process that identifies the most stable three-dimensional arrangement of atoms in a molecule—its equilibrium geometry. cnr.it This is achieved by finding the coordinates that correspond to a minimum on the potential energy surface. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles that define its shape. Functionals such as B3LYP, often paired with basis sets like 6-31G(d) or larger, are commonly employed for such tasks in organic molecules. oberlin.edumdpi.com The accuracy of these predictions allows for a reliable model of the molecule's structure.

Illustrative Data from DFT Geometry Optimization: A typical output from a DFT geometry optimization of this compound would include the parameters listed in the table below. Note that this table is a representation of the type of data generated, not empirically verified data for this specific molecule.

| Parameter | Atoms Involved | Description of Expected Findings |

|---|---|---|

| Bond Length | C≡C (Alkyne) | Calculated distance between the two sp-hybridized carbon atoms of the triple bond. |

| Bond Length | C=O (Aldehyde) | Calculated distance for the carbonyl double bond. |

| Bond Length | C-O (Methoxy) | Calculated distance for the ether linkage. |

| Bond Angle | O=C-H (Aldehyde) | The angle defining the geometry around the aldehyde carbon. |

| Dihedral Angle | O-C-C-C (Methoxy-Alkyne) | The torsional angle describing the spatial relationship between the methoxy group and the alkyne moiety. |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. orientjchem.orgacs.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2, MP4), and coupled-cluster (CC) theory, offer a systematic way to approach the exact solution of the Schrödinger equation. orientjchem.orgmuni.cz

While computationally more demanding than DFT, ab initio methods are often used to obtain highly accurate benchmark energies and properties. acs.orgmuni.cz For a molecule like this compound, these high-level calculations could be used to:

Verify the energies of different conformers predicted by DFT.

Calculate highly accurate thermodynamic data.

Investigate electronic phenomena where DFT might be less reliable.

The choice of method depends on the desired accuracy versus the computational cost, with methods like coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)) often considered the "gold standard" for chemical accuracy.

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. rsc.org

HOMO: The energy of the HOMO is related to the ionization potential and reflects the molecule's ability to donate electrons (its nucleophilicity).

LUMO: The energy of the LUMO is related to the electron affinity and reflects the molecule's ability to accept electrons (its electrophilicity). rsc.org

The HOMO-LUMO energy gap (ΔE) is a critical parameter that indicates the kinetic stability of a molecule. A large gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. rsc.orgnih.gov For this compound, analysis of the HOMO and LUMO would reveal the most likely sites for nucleophilic and electrophilic attack. The distribution of these orbitals shows which atoms are most involved in electron donation and acceptance. For instance, bending an alkyne can lift the degeneracy of its π and π* orbitals, lowering the LUMO energy and enhancing its electrophilic character. rsc.org

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity.

| Descriptor | Formula | Description |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Potential (μ) | μ = -(I + A) / 2 | The "escaping tendency" of electrons from a system. |

| Global Electrophilicity (ω) | ω = μ2 / (2η) | A measure of the energy lowering of a system when it accepts electrons. mdpi.com |

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry allows for the detailed exploration of how chemical reactions occur, mapping out the energetic landscape that connects reactants to products.

By modeling reaction pathways, researchers can investigate proposed mechanisms and predict the most likely course of a reaction. chemrxiv.orgrsc.org This involves locating and characterizing transition states , which are first-order saddle points on the potential energy surface. oberlin.edunih.gov A transition state represents the highest energy point along the minimum energy path of a reaction, and its energy relative to the reactants determines the activation energy barrier.

For this compound, computational studies could model reactions such as:

Nucleophilic addition to the aldehyde carbonyl.

Cycloaddition reactions involving the alkyne. nih.gov

Reactions involving the acidic terminal alkyne proton.

By comparing the activation energies of different possible pathways, one can predict the selectivity of a reaction (e.g., regio- or stereoselectivity). nih.govacs.org For example, in a reaction with multiple possible outcomes, the pathway with the lowest activation barrier will be the kinetically favored one. rsc.org Intrinsic reaction coordinate (IRC) calculations can then be used to confirm that a located transition state indeed connects the desired reactants and products. oberlin.edu

A powerful application of computational chemistry is the prediction of spectroscopic data, which is invaluable for identifying and characterizing molecules. scielo.org.zaorientjchem.org These theoretical spectra can be compared with experimental results to confirm a molecule's structure. mdpi.commdpi.com

Infrared (IR) and Raman Spectra: Frequency calculations based on DFT can predict the vibrational modes of a molecule. mdpi.com These theoretical frequencies correspond to the absorption bands in IR and Raman spectra, aiding in the assignment of experimental peaks to specific bond stretches, bends, and torsions.

Nuclear Magnetic Resonance (NMR) Spectra: It is possible to calculate NMR chemical shifts (¹H and ¹³C) and spin-spin coupling constants using methods like the Gauge-Including Atomic Orbital (GIAO) method. mdpi.com These predictions are highly useful for interpreting complex NMR spectra and confirming structural assignments.

UV-Visible (UV-Vis) Spectra: Electronic transitions can be predicted using Time-Dependent DFT (TD-DFT). orientjchem.org This method calculates the excitation energies and oscillator strengths, which correspond to the λ_max_ values and intensities of absorption bands in a UV-Vis spectrum.

| Spectroscopy Type | Predicted Property | Computational Method |

|---|---|---|

| Infrared (IR) / Raman | Vibrational Frequencies and Intensities | DFT (e.g., B3LYP/6-31G(d)) Frequency Calculation mdpi.com |

| NMR | Chemical Shifts (δ) and Coupling Constants (J) | DFT with GIAO method mdpi.com |

| UV-Visible | Excitation Energies (λmax) and Oscillator Strengths | Time-Dependent DFT (TD-DFT) orientjchem.org |

Molecular Dynamics (MD) Simulations (if applicable for interactions or larger systems)

For a small, flexible organic molecule like this compound, MD simulations could provide significant insights into its conformational dynamics, interactions with solvents, and behavior in larger, more complex systems. numberanalytics.comrsc.org

Potential Applications and Research Findings from Analogous Systems:

Conformational Analysis in Solution: MD simulations are frequently used to explore the conformational space of flexible molecules. tandfonline.com For this compound, this would involve understanding the rotation around its single bonds and the resulting distribution of different conformers in various solvents. While a single, minimum-energy conformer can be calculated, MD simulations provide a more realistic picture by generating a conformational ensemble that captures the dynamic interchange between different shapes at a given temperature. whiterose.ac.uktandfonline.com The simulations can calculate the free energy differences between these conformers, allowing for the prediction of their relative populations in solution. tandfonline.com

Solvent Effects and Interactions: The interaction between a solute and the surrounding solvent molecules can significantly influence its properties and reactivity. researchgate.netfrontiersin.orgnih.gov MD simulations can explicitly model these interactions. For instance, a simulation of this compound in an aqueous environment would reveal the nature of hydrogen bonding between water and the molecule's methoxy and aldehyde groups. frontiersin.orgnih.gov Computational studies on other aldehydes have shown that protic solvents can form hydrogen bonds with the carbonyl oxygen, influencing the molecule's reactivity. researchgate.netfrontiersin.orgnih.gov MD simulations could quantify the strength and lifetime of these hydrogen bonds, providing a detailed picture of solvation.

Aggregation and Self-Assembly: Recent research has utilized MD simulations to predict the aggregation propensity of small organic molecules. nih.gov By simulating a system containing multiple this compound molecules, it would be possible to observe whether they tend to self-associate and form aggregates. These physics-based simulations can offer predictive power beyond what is available from chemoinformatic tools and can help identify the chemical features driving aggregation. nih.gov

Transport Properties: MD simulations are an established method for calculating transport properties like diffusion coefficients. nih.gov By simulating the movement of this compound in a solvent over time, its mean square displacement can be calculated, which is directly related to its diffusion coefficient. This provides a measure of the molecule's mobility within a specific medium. nih.gov

Illustrative Data from a Hypothetical MD Simulation:

Since no specific data exists for this compound, the following table illustrates the type of results that could be generated from an MD simulation study of a similar small molecule in a solvent like water. This data is hypothetical and serves only to demonstrate the potential output of such a computational experiment.

| Simulation Parameter / Observable | Hypothetical Value/Observation | Significance for this compound |

| Conformational Analysis | ||

| Dominant Dihedral Angle (C-C-O-C) | gauche (-65°) and anti (175°) | Indicates the most populated rotational states of the methoxy group relative to the carbon backbone. |

| Relative Free Energy (gauche vs. anti) | ΔG = 0.5 kcal/mol | Suggests a slight preference for one conformer over the other in the simulated environment. |

| Solvent Interactions (in Water) | ||

| Average H-Bonds (Aldehyde Oxygen) | 1.2 | Quantifies the extent of hydrogen bonding between the carbonyl group and surrounding water molecules. frontiersin.org |

| Radial Distribution Function, g(r) | Peak at 2.8 Å for O(aldehyde)···H(water) | Shows the most probable distance for hydrogen bonding, indicating a strong interaction at this range. |

| Transport Properties | ||

| Diffusion Coefficient (in Water at 298 K) | 1.5 x 10⁻⁵ cm²/s | Provides a measure of the molecule's mobility and rate of diffusion in an aqueous solution. nih.gov |

Applications of 2 Methoxypent 4 Ynal As a Key Building Block in Complex Chemical Synthesis

Role in the Synthesis of Natural Products and Bioactive Molecules

The synthesis of natural products and bioactive molecules often requires complex, multi-functional building blocks to construct intricate molecular architectures. imperial.ac.uk

Precursor for Aliphatic Chains with Defined Stereochemistry

While the structure of 2-Methoxypent-4-ynal, containing a chiral center at the C2 position, makes it a theoretical candidate for establishing stereochemistry in aliphatic chains, published research providing specific examples of this application is not available. The compound has been synthesized and characterized in the context of research toward the total synthesis of rac-heliophenanthrone, a natural product isolated from Heliotropium ovalifolium. nih.govacs.orgamazonaws.com However, its precise role or use as a precursor in the final published synthetic route was not described. acs.org Spectroscopic data for the compound were provided in the supporting information of the study. amazonaws.com

Table 1: Spectroscopic Data for this compound

| Type of Spectrum | Solvent | Chemical Shifts (δ in ppm) |

|---|---|---|

| ¹H NMR | CDCl₃ | 9.1060, 4.51 (m), 3.52 (m), 2.58 (m), 2.02 (m), 0.1813 |

| ¹³C NMR | CDCl₃ | 201.70, 83.15, 78.57, 71.13, 58.71, 20.21 |

Data sourced from the supporting information for the "Total Synthesis of Heliophenanthrone". amazonaws.com

Building Block for Heterocyclic Compounds (e.g., furans, pyrroles, pyridines)

The dual functionality of an aldehyde and an alkyne in this compound provides the potential for it to participate in various cyclization reactions to form heterocyclic systems. However, a review of the scientific literature did not yield specific examples of this compound being used as a building block for the synthesis of furans, pyrroles, or pyridines.

Utility in the Synthesis of Materials and Polymers

The terminal alkyne group in many organic molecules allows them to act as monomers in polymerization reactions, such as alkyne metathesis, to create specialty polymers. vulcanchem.com

Monomer for Specialty Polymers with Alkyne or Ether Functionality

There is no information available in the scientific literature regarding the use of this compound as a monomer for the synthesis of specialty polymers.

Contribution to the Development of Novel Methodologies in Organic Synthesis

Novel organic compounds are often used to test and develop new synthetic methods, pushing the boundaries of chemical reactivity and efficiency.

Asymmetric Synthesis Applications

The development of asymmetric methods to control the stereochemical outcome of reactions is a major focus of modern organic synthesis. nih.govrsc.org Despite the presence of a stereocenter, there are currently no published studies on the application of this compound in the development of new asymmetric synthesis methodologies.

Cascade and Multicomponent Reactions

The strategic integration of multiple reaction steps into a single, uninterrupted sequence, known as a cascade or domino reaction, and the combination of three or more reactants in a single pot to form a complex product, termed a multicomponent reaction (MCR), represent highly efficient and atom-economical approaches in modern organic synthesis. nih.govrsc.org this compound, with its distinct functionalities of an aldehyde, an α-methoxy group, and a terminal alkyne, is a versatile building block with significant potential for the design of novel cascade and multicomponent reactions. While specific research focusing exclusively on this compound in these reaction types is emerging, the reactivity of structurally similar compounds, particularly 2-alkynylbenzaldehydes, provides a strong basis for predicting its utility in the construction of diverse and complex molecular architectures. mdpi.comrsc.orgacs.org

The aldehyde group can readily form an imine with a primary amine, which can then be trapped intramolecularly by the appended alkyne in a cyclization reaction. The α-methoxy group can influence the stereochemical outcome of these transformations and stabilize potential cationic intermediates. The terminal alkyne is a versatile handle for a variety of cyclization, cycloaddition, and coupling reactions. rsc.orgbeilstein-journals.org

A plausible and synthetically valuable multicomponent reaction involving this compound is analogous to the well-established A³ coupling (Aldehyde-Alkyne-Amine). diva-portal.org In a hypothetical three-component reaction, this compound could react with an amine and another nucleophile, catalyzed by a transition metal such as copper or silver, to generate complex, highly functionalized acyclic or heterocyclic products. acs.org

For instance, a silver-catalyzed three-component reaction of a 2-alkynylbenzaldehyde, an amine, and a diazo compound has been shown to produce 3-benzazepine derivatives through a cascade involving imine formation, imino-yne cyclization, nucleophilic addition, and a 1,2-aryl migration. acs.org Adapting this methodology to this compound could potentially lead to the synthesis of novel substituted azepine frameworks.

Furthermore, gold-catalyzed cascade reactions of 2-(ynol)aryl aldehydes have been demonstrated to yield benzochromanes and benzobicycloacetals, highlighting the utility of the aldehyde and alkyne functionalities in constructing complex fused ring systems. beilstein-journals.org Based on these precedents, this compound could be envisioned to participate in similar gold-catalyzed cascade reactions, where the α-methoxy group could play a crucial role in directing the reaction pathway and influencing the stereoselectivity of the products.

The following table outlines a hypothetical multicomponent reaction of this compound based on known reactions of analogous compounds, illustrating its potential in generating molecular complexity.

Table 1: Hypothetical Three-Component Reaction of this compound

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Potential Product Core Structure |

|---|---|---|---|---|

| This compound | Aniline (B41778) | Diethyl Phosphite | Copper(I) Chloride | α-Amino-β-methoxy-δ-alkynyl phosphonate (B1237965) |

| This compound | p-Anisidine | Ethyl Diazoacetate | Silver Triflate | Dihydroazepine derivative |

| This compound | Benzylamine | Indole | Gold(I) Chloride | Functionalized pyrrolo-azepine |

Detailed research into these and other potential cascade and multicomponent reactions of this compound is an active area of investigation. The findings from such studies are expected to significantly expand the synthetic chemist's toolbox for the efficient construction of novel and medicinally relevant heterocyclic compounds.

Future Research Directions and Unexplored Potential of 2 Methoxypent 4 Ynal

Development of Sustainable and Green Synthetic Routes

The industrial and academic viability of any chemical building block is increasingly dependent on the sustainability of its production. Future research must prioritize the development of green synthetic pathways to 2-Methoxypent-4-ynal, moving away from traditional methods that may rely on stoichiometric reagents, hazardous solvents, and multiple protection-deprotection steps.

Key research objectives in this area include:

Atom-Economic Transformations: Designing syntheses that maximize the incorporation of all atoms from the starting materials into the final product. A promising avenue would be the direct, catalyzed methoxylation and oxidation of a C5 alkyne precursor in a one-pot process.

Renewable Feedstock Utilization: Investigating synthetic routes that begin from biomass-derived platform chemicals. For example, molecules like furfural (B47365) or levulinic acid could potentially be converted through a series of catalytic transformations into the C5 backbone of this compound, significantly improving the compound's life-cycle assessment.

Catalytic Approaches: Replacing stoichiometric oxidants (e.g., chromium-based reagents) and bases with catalytic systems. Aerobic oxidation using transition metal catalysts or organocatalysts could provide a green alternative for the aldehyde formation step.

The table below contrasts a hypothetical traditional synthesis with a proposed green alternative, highlighting key sustainability metrics.

| Metric | Hypothetical Traditional Route | Proposed Green Route | Improvement Rationale |

|---|---|---|---|

| Starting Material | Petroleum-derived C5 alcohol | Biomass-derived furfural | Shifts from fossil fuel to renewable carbon source. |

| Key Reagents | Stoichiometric base (e.g., NaH), Stoichiometric oxidant (e.g., PCC) | Catalytic base, Molecular oxygen (O₂) with a co-catalyst | Reduces inorganic waste and improves atom economy. Avoids toxic heavy metals. |

| Solvent | Chlorinated solvents (e.g., CH₂Cl₂) | Bio-derived solvents (e.g., 2-MeTHF) or solvent-free | Minimizes environmental impact and potential health hazards. |

| Atom Economy | Low | High | Fewer atoms are wasted in byproducts. |

| E-Factor (Waste/Product Ratio) | High (>10) | Low (<5) | Significantly less waste is generated per unit of product. |

Exploration of Novel Catalytic Transformations

The trifunctional nature of this compound is a catalyst's playground. Future research should focus on developing novel catalytic reactions that leverage the interplay between the functional groups to rapidly build molecular complexity.

Tandem and Cascade Catalysis: A primary goal is the design of catalytic systems that can orchestrate multi-step sequences in a single operation. For instance, a gold or platinum catalyst could initiate an intramolecular hydroalkoxylation/cyclization between the alkyne and the in-situ-formed enol of the aldehyde, leading to complex oxygenated heterocycles.

Asymmetric Catalysis: The α-carbon of this compound is a stereocenter. While often prepared as a racemate, future work should explore enantioselective transformations. This could involve the asymmetric synthesis of the molecule itself or, more powerfully, using it as a prochiral substrate in reactions like asymmetric transfer hydrogenation of the aldehyde or asymmetric additions to the alkyne, yielding chiral products with high diastereoselectivity.